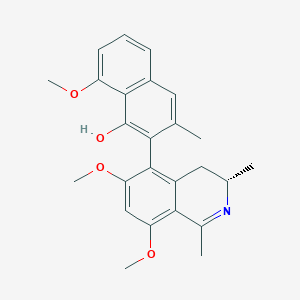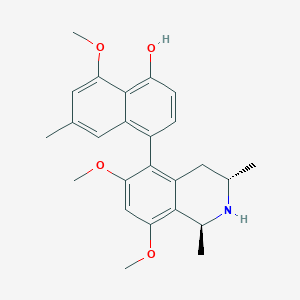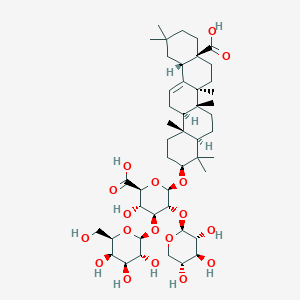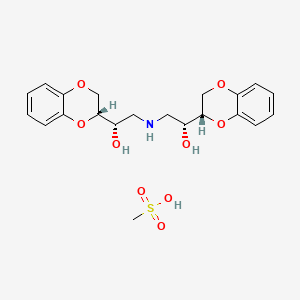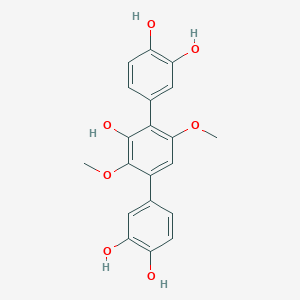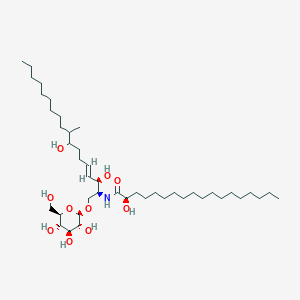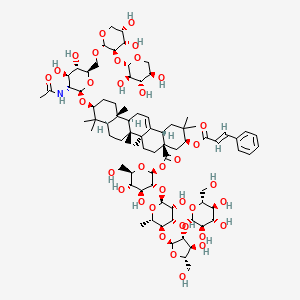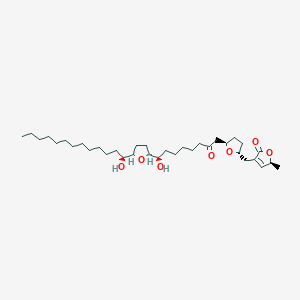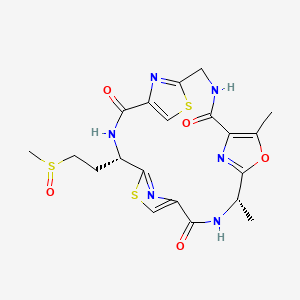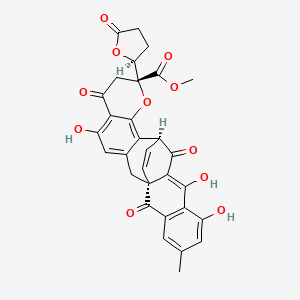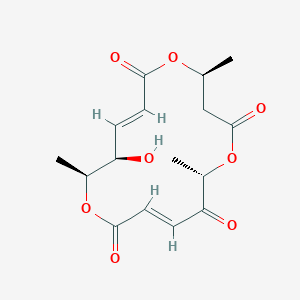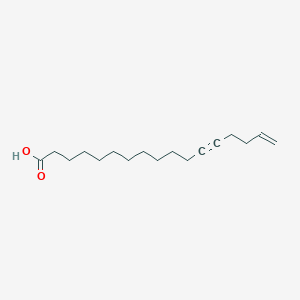
Scleropyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scleropyric acid is a straight-chain fatty acid that is heptadecanoic acid with a terminal double bond and a triple bond at position 12. Isolated from the twigs of Scleropyrum wallichianum, it exhibits antimycobacterial and antiplasmodial activities. It has a role as a metabolite, an antiplasmodial drug and an antimycobacterial drug. It is an acetylenic fatty acid, a long-chain fatty acid and a straight-chain fatty acid.
Applications De Recherche Scientifique
Antimycobacterial and Anti-Plasmodial Properties
Scleropyric acid, extracted from the twigs of Scleropyrum wallichianum, has been identified as having significant antimycobacterial and antiplasmodial activities. It exhibited an MIC value of 25 microg/ml against mycobacteria and an IC50 value of 7.2 microg/ml in antiplasmodial activity, showing potential for use in treating diseases like tuberculosis and malaria (Suksamrarn et al., 2005).
Inflammation and Multiple Sclerosis
While the direct research on scleropyric acid in the context of inflammation and multiple sclerosis (MS) is limited, there's significant research on related compounds and their effects on MS. For example, fumaric acid esters, with similar structural properties, have been shown to prevent NLRP3 inflammasome-mediated pyroptosis in human macrophages, potentially contributing to therapeutic effects in MS (Miglio et al., 2015). Additionally, the modulation of fatty acids, including butyric acid, has been associated with gut microbiota dysbiosis and inflammation in MS, suggesting a potential link to scleropyric acid due to its classification as an unsaturated carboxylic acid (Saresella et al., 2020).
Bone Formation and Osteoporosis
Research on compounds structurally related to scleropyric acid has shown potential applications in bone formation and osteoporosis treatment. For instance, studies on sclerostin, a glycoprotein, indicate its role as a negative regulator of bone formation. Inhibition of sclerostin has been shown to increase bone formation, mass, and strength in models of postmenopausal osteoporosis (Li et al., 2009).
Propriétés
Nom du produit |
Scleropyric acid |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
heptadec-16-en-12-ynoic acid |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2H,1,3-4,7-16H2,(H,18,19) |
Clé InChI |
PZTFGAULNIGNTB-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC#CCCCCCCCCCCC(=O)O |
Synonymes |
scleropyric acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



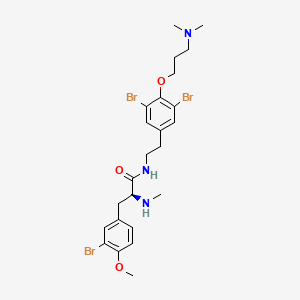
![2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide](/img/structure/B1254496.png)

